Cyclopropylmethyl-(2-isobutoxyphenyl)-amine
CAS No.: 1179192-11-0
Cat. No.: VC3005887
Molecular Formula: C14H21NO
Molecular Weight: 219.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1179192-11-0 |
|---|---|
| Molecular Formula | C14H21NO |
| Molecular Weight | 219.32 g/mol |
| IUPAC Name | N-(cyclopropylmethyl)-2-(2-methylpropoxy)aniline |
| Standard InChI | InChI=1S/C14H21NO/c1-11(2)10-16-14-6-4-3-5-13(14)15-9-12-7-8-12/h3-6,11-12,15H,7-10H2,1-2H3 |
| Standard InChI Key | TYMZBVCBWCHPOB-UHFFFAOYSA-N |
| SMILES | CC(C)COC1=CC=CC=C1NCC2CC2 |
| Canonical SMILES | CC(C)COC1=CC=CC=C1NCC2CC2 |
Introduction
Chemical Properties and Structure
Cyclopropylmethyl-(2-isobutoxyphenyl)-amine possesses a well-defined structure characterized by several key functional groups. Its molecular formula is C14H21NO with a molecular weight of 219.32 g/mol. The compound features an aniline core with two key substitutions: an isobutoxy group at the 2-position of the phenyl ring and a cyclopropylmethyl group attached to the nitrogen atom .
Structural Characteristics
The structural elements of this compound include:
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A benzene ring with an amino group and an isobutoxy substituent
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A cyclopropyl ring connected to the amino nitrogen via a methylene bridge
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The isobutoxy group (2-methylpropoxy) at the ortho position to the amino group
Physical and Chemical Data
Analytical Characterization
The structural confirmation of Cyclopropylmethyl-(2-isobutoxyphenyl)-amine would typically involve several advanced analytical techniques that are standard in organic chemistry research.
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion peak at m/z 219 corresponding to the molecular weight
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Fragmentation patterns characteristic of cyclopropyl rings and isobutoxy groups
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Potential loss of the cyclopropylmethyl group or isobutoxy fragments
Infrared Spectroscopy
Key IR absorption bands would include:
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N-H stretching (if secondary amine)
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C-H stretching of cyclopropyl and isobutyl groups
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C-O-C stretching of the ether linkage
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Aromatic C=C stretching
Research Findings
Current research on Cyclopropylmethyl-(2-isobutoxyphenyl)-amine specifically is limited, but studies on related compounds provide valuable insights into potential properties and applications.
Structure-Activity Relationships
Research on related compounds containing cyclopropylmethyl groups attached to nitrogenous bases has shown that:
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The cyclopropylmethyl moiety can significantly alter the binding properties of the compounds to various receptors
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The presence of additional functional groups, such as the isobutoxy in this case, can further modulate biological activity
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The spatial arrangement provided by the cyclopropyl ring creates unique three-dimensional structures that may influence molecular recognition processes
Comparative Studies
When compared with other similar compounds, cyclopropylmethyl-containing structures have demonstrated:
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Enhanced stability in certain biological environments
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Altered lipophilicity and membrane permeability
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Modified pharmacokinetic properties
Comparison with Similar Compounds
To better understand the potential properties and applications of Cyclopropylmethyl-(2-isobutoxyphenyl)-amine, it is useful to compare it with structurally related compounds.
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